1,5-Dichloro-2-fluoro-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

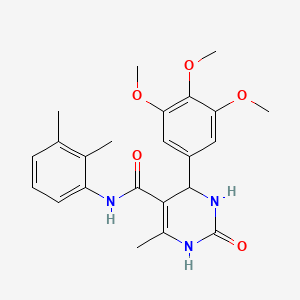

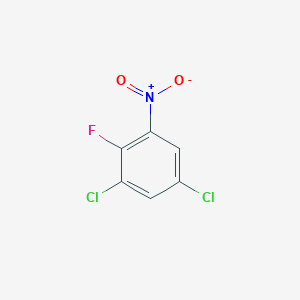

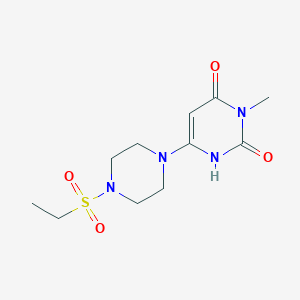

1,5-Dichloro-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2Cl2FNO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one nitro group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring with two chlorine atoms, one fluorine atom, and one nitro group attached to it . The average mass of the molecule is 209.990 Da and the monoisotopic mass is 208.944656 Da .Scientific Research Applications

Electron Attachment and Dissociation Studies

Research on nitrobenzene derivatives, including those with chlorine and fluorine substitutions, has explored their behavior under electron attachment and dissociation conditions. These studies are crucial for understanding the electronic properties and stability of such compounds, with implications for their use in designing materials with specific electronic characteristics. The electron attachment to π* molecular orbitals and the subsequent dissociation into negative ions have been meticulously analyzed, providing insights into the molecular interactions and stability of these compounds (Asfandiarov et al., 2007).

Synthesis and Characterization

The synthesis and characterization of nitrobenzene derivatives, including those with fluorine substitutions, have been reported. These compounds have been synthesized with high yields and characterized using various techniques such as X-ray crystallography and NMR, highlighting their potential in organic synthesis and material science (Sweeney et al., 2018).

Organometallic Chemistry

Partially fluorinated benzenes, including derivatives of nitrobenzene, have found applications in organometallic chemistry as solvents and ligands. Their unique properties, such as reduced electron donation capacity due to fluorine substituents, make them suitable for use in transition-metal-based catalysis and other organometallic reactions. This has opened new pathways for the synthesis and manipulation of organometallic complexes (Pike et al., 2017).

Photophysical and Photochemical Insights

Nitrobenzene derivatives have been studied for their photophysical and photochemical properties, providing valuable insights into their behavior under UV irradiation. This research is foundational for developing applications in photochemistry, such as photodegradation of pollutants and the design of photo-responsive materials (Giussani & Worth, 2017).

Mechanism of Action

Target of Action

This compound is a derivative of benzene, a common aromatic compound with various biological targets depending on its substituents .

Mode of Action

The mode of action of 1,5-Dichloro-2-fluoro-3-nitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including those involving dna and proteins .

Pharmacokinetics

Like other benzene derivatives, it is likely to be absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

Benzene derivatives can cause various effects, ranging from dna damage to protein dysfunction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme temperatures or pH levels might affect its stability or reactivity .

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMYBNIUMQLFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2889826.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2889829.png)

![3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2889832.png)

![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2889836.png)

![Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2889839.png)

![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)

![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)

![N-(2,3-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889845.png)